1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylbenzimidazol-2-yl)sulfanylethanone
Overview
Description
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylbenzimidazol-2-yl)sulfanylethanone is a complex organic compound that features a unique combination of isoquinoline and benzimidazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylbenzimidazol-2-yl)sulfanylethanone typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Isoquinoline Derivative: The isoquinoline moiety can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Synthesis of Benzimidazole Derivative: The benzimidazole ring can be formed by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Coupling Reaction: The final step involves the coupling of the isoquinoline and benzimidazole derivatives through a sulfanyl linkage. This can be achieved using thiol reagents and appropriate coupling agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylbenzimidazol-2-yl)sulfanylethanone can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The isoquinoline and benzimidazole rings can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced isoquinoline and benzimidazole derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylbenzimidazol-2-yl)sulfanylethanone depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(benzimidazol-2-yl)sulfanylethanone: Lacks the methyl group on the benzimidazole ring.
1-(isoquinolin-2-yl)-2-(1-methylbenzimidazol-2-yl)sulfanylethanone: Lacks the dihydro moiety on the isoquinoline ring.
Uniqueness: 1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylbenzimidazol-2-yl)sulfanylethanone is unique due to the presence of both the dihydroisoquinoline and methylbenzimidazole moieties, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylbenzimidazol-2-yl)sulfanylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-21-17-9-5-4-8-16(17)20-19(21)24-13-18(23)22-11-10-14-6-2-3-7-15(14)12-22/h2-9H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVNFWYZFPNLAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1SCC(=O)N3CCC4=CC=CC=C4C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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